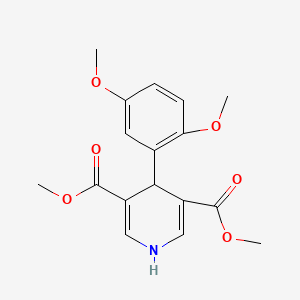![molecular formula C25H23ClF3N5O3 B11207564 [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11207564.png)
[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines several functional groups, including a benzodioxole ring, a trifluoromethyl group, a pyrazolopyrimidine core, and a chlorophenyl piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediate, followed by the construction of the pyrazolopyrimidine core through cyclization reactions. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions. Finally, the chlorophenyl piperazine moiety is attached through amide bond formation or other coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may yield amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with modified functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments, to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
科学的研究の応用
Chemistry
In chemistry, [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of novel compounds with potential applications in material science and catalysis. Its unique structure allows for the exploration of new chemical reactivity and the development of advanced materials with tailored properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes, receptors, or cellular pathways, with the aim of identifying new treatments for various diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers, coatings, and electronic components. Its unique chemical properties may contribute to the development of high-performance materials with enhanced durability, conductivity, or other desirable characteristics.
作用機序
The mechanism of action of [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its therapeutic potential and mechanism of action.
類似化合物との比較
Similar Compounds
- [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone
- [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone
- [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-fluorophenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of [5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone lies in its combination of functional groups and structural elements The presence of the trifluoromethyl group and the benzodioxole ring imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding
特性
分子式 |
C25H23ClF3N5O3 |
|---|---|
分子量 |
533.9 g/mol |
IUPAC名 |
[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23ClF3N5O3/c26-16-2-1-3-17(11-16)32-6-8-33(9-7-32)24(35)19-13-23-30-18(12-22(25(27,28)29)34(23)31-19)15-4-5-20-21(10-15)37-14-36-20/h1-5,10-11,13,18,22,30H,6-9,12,14H2 |
InChIキー |
VNSDSERKOHIZEB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN4C(CC(NC4=C3)C5=CC6=C(C=C5)OCO6)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11207484.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207507.png)
![7-Methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207518.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11207523.png)


![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11207559.png)

![2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11207576.png)
![N1,N1-dimethyl-N3-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B11207584.png)
![2-(4-Fluorophenyl)-4-[3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B11207585.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B11207591.png)
